molecular formula C12H19N3O2 B12699328 1-Piperidineacetamide, N-(3,4-dimethyl-5-isoxazolyl)- CAS No. 91636-84-9

1-Piperidineacetamide, N-(3,4-dimethyl-5-isoxazolyl)-

Cat. No.: B12699328
CAS No.: 91636-84-9
M. Wt: 237.30 g/mol
InChI Key: FQXJNXKJOUKOKK-UHFFFAOYSA-N
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Description

1-Piperidineacetamide, N-(3,4-dimethyl-5-isoxazolyl)- is a chemical compound with the molecular formula C12H19N3O2. It is known for its unique structure, which includes a piperidine ring and an isoxazole moiety.

Preparation Methods

The synthesis of 1-Piperidineacetamide, N-(3,4-dimethyl-5-isoxazolyl)- typically involves the reaction of piperidine with an appropriate acylating agent to form the piperidineacetamide core. The isoxazole ring is then introduced through a cyclization reaction involving suitable precursors. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Piperidineacetamide, N-(3,4-dimethyl-5-isoxazolyl)- undergoes various chemical reactions, including:

Scientific Research Applications

1-Piperidineacetamide, N-(3,4-dimethyl-5-isoxazolyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Piperidineacetamide, N-(3,4-dimethyl-5-isoxazolyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the growth of certain bacteria by interfering with their respiratory chain, leading to the production of cytotoxic superoxide radicals. This oxidative stress ultimately results in bacterial cell death .

Comparison with Similar Compounds

1-Piperidineacetamide, N-(3,4-dimethyl-5-isoxazolyl)- can be compared with other similar compounds, such as:

Properties

CAS No.

91636-84-9

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-piperidin-1-ylacetamide

InChI

InChI=1S/C12H19N3O2/c1-9-10(2)14-17-12(9)13-11(16)8-15-6-4-3-5-7-15/h3-8H2,1-2H3,(H,13,16)

InChI Key

FQXJNXKJOUKOKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NC(=O)CN2CCCCC2

Origin of Product

United States

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